Dihexyl sodium sulfosuccinate
CAS No.: 3006-15-3
Cat. No.: VC21177135
Molecular Formula: C16H30NaO7S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3006-15-3 |
|---|---|
| Molecular Formula | C16H30NaO7S |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |
| Standard InChI | InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |
| Standard InChI Key | YUCTUWYCFFUCOR-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
| SMILES | CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |
Introduction
Chemical Identity and Properties
Chemical Structure and Identification
Dihexyl sodium sulfosuccinate is chemically identified as an anhydrous sodium salt of sulfosuccinic acid. Its chemical formula is C16H31NaO7S with a molecular weight of 390.47 . The compound is registered under CAS No. 3006-15-3 and is known by several synonyms including sodium dihexyl sulfosuccinate, di-n-hexyl sodium sulfosuccinate, and dihexyl sulfosuccinate sodium salt .
The molecular structure features a sulfosuccinic acid backbone with two hexyl chains attached via ester linkages. The sodium ion balances the negative charge of the sulfonate group, which is critical to its function as an anionic surfactant. The hydroxyl group on the molecule enables water solubility, a key characteristic for its applications .
Physical Properties
Dihexyl sodium sulfosuccinate exhibits distinctive physical properties that determine its behavior in various applications. The compound appears as a solid at standard conditions and demonstrates excellent water solubility at 364 g/L . This high solubility facilitates its use in aqueous systems where surfactant properties are required.
The following table summarizes the key physical properties of dihexyl sodium sulfosuccinate:
| Property | Value |
|---|---|
| Melting point | 230°C (decomposes) |
| Density | 1.121 g/mL at 20°C |
| Bulk density | 180 kg/m³ |
| pH | 5-7 (50g/l, H₂O, 25°C) |
| Water Solubility | 364 g/L |
| Form | Solid |
| Storage temperature | Store at +15°C to +25°C |
These properties highlight the compound's stability under standard conditions and its compatibility with water-based formulations .
Chemical Properties
The chemical behavior of dihexyl sodium sulfosuccinate is primarily defined by its surfactant nature. The compound contains both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic character enables it to lower interfacial tension between immiscible phases and promote emulsification .
The presence of the sulfonate group confers anionic properties to the molecule, which influences its interactions with charged species in solution. The compound demonstrates high resistance to radiation and oxidation, making it suitable for applications in environments where these stressors are present .
When in aqueous solution, dihexyl sodium sulfosuccinate can form micelles above its critical micelle concentration, creating microscopic structures that can encapsulate hydrophobic compounds. This property is fundamental to its function in dispersion and solubilization applications .
Synthesis and Preparation Methods
Esterification Reaction
The synthesis of dihexyl sodium sulfosuccinate involves a two-step process, beginning with an esterification reaction. Traditional methods utilize maleic anhydride and hexanol (either straight chain or various branched chain isomers) to produce dihexyl maleate through esterification .
In conventional approaches, this reaction occurs under the catalysis of sulfuric acid, p-toluenesulfonic acid, or solid acid, with esterification times ranging from 120 to 240 minutes at temperatures between 148°C and 218°C . Alternative methods employ lower temperatures (120°C to 140°C) for longer periods (360 to 420 minutes) under reduced pressure of 18 to 21 kPa .
An improved method described in patent literature utilizes p-toluenesulfonic acid as a catalyst with a molar ratio of maleic anhydride to hexanol of 1:2.10-2.30. The reaction temperature is maintained at 130±5°C for a shorter period of 10-30 minutes, followed by a preservation and dehydration step at the same temperature for 60-120 minutes .
Sulfonation Reaction
Following esterification, the second step in the synthesis is the sulfonation reaction. Traditional methods require the addition of an external phase transfer catalyst when sodium bisulfite or sodium pyrosulfite is used as the sulfonating agent .
Applications and Uses
Surfactant Properties
Dihexyl sodium sulfosuccinate primarily functions as a surfactant in various applications. Its fundamental mechanism involves lowering the surface tension of liquids through adsorption at the liquid-air interface, which consequently reduces interfacial tension . This property enables liquids to spread more easily and form smaller droplets, enhancing dispersion and emulsification.
The compound's ability to form micelles in solution is particularly valuable for dissolving hydrophobic compounds in aqueous environments. This micelle formation creates microscopic structures with hydrophobic interiors that can encapsulate non-polar substances, effectively increasing their apparent solubility in water-based systems .
These surfactant properties make dihexyl sodium sulfosuccinate useful in formulations requiring stable emulsions, dispersions, or solubilization of hydrophobic compounds.
Other Industrial Applications
Beyond medical and laboratory applications, dihexyl sodium sulfosuccinate serves various industrial purposes. Its recognition in regulatory frameworks, such as FDA 21 CFR 175.105 and 176.170, suggests applications in food contact substances . The compound is listed in the EPA Substance Registry System, indicating regulated use in environmental contexts.
The exceptional emulsification and dispersion properties make it valuable in formulations where stable mixtures of immiscible components are required. Its water solubility combined with surfactant activity positions dihexyl sodium sulfosuccinate as a versatile ingredient in specialized industrial formulations requiring controlled surface tension or interfacial properties .
Current Research and Future Perspectives
Recent Developments
Recent research has expanded understanding of sulfosuccinate compounds' behavior in biological systems. Studies on related compounds have investigated absorption, distribution, and excretion patterns following oral and intravenous administration . These investigations provide insights into the pharmacokinetic profile of sulfosuccinates, though specific studies on dihexyl sodium sulfosuccinate remain limited in the available literature.
The compound's application as a substrate film in tumor treatment represents an area of ongoing interest . Its high resistance to radiation and oxidation positions it uniquely for applications in challenging medical environments where stability under stress is critical.
Research Opportunities
Several research opportunities exist for expanding knowledge about dihexyl sodium sulfosuccinate:
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Comparative studies between dihexyl sodium sulfosuccinate and other chain-length variants to establish structure-activity relationships
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Detailed investigation of its performance in tumor treatment applications, including mechanism of action and efficacy studies
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Development of improved synthesis methods with further reduced environmental impact
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Exploration of novel applications leveraging its unique physical and chemical properties
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Comprehensive toxicological and environmental fate studies specific to this compound
These research directions would address current knowledge gaps and potentially reveal new applications for this versatile surfactant.
Technological Implications
The unique properties of dihexyl sodium sulfosuccinate suggest several technological implications for future development. Its ability to control polymer particle size through surfactant action has relevance for polymer science and materials development . The compound's stability under radiation and oxidative stress suggests potential applications in advanced materials designed for extreme environments.
Furthermore, its role in promoting dissolution of hydrophobic compounds may find expanded applications in drug delivery systems, particularly for poorly water-soluble pharmaceutical compounds. The continuing evolution of green chemistry principles may also drive further refinements in the synthesis methods for dihexyl sodium sulfosuccinate, potentially creating more sustainable production pathways.
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